molecular formula C6H11NO2S B12965783 6-Thia-3-azabicyclo[3.2.1]octane 6,6-dioxide

6-Thia-3-azabicyclo[3.2.1]octane 6,6-dioxide

Cat. No.: B12965783
M. Wt: 161.22 g/mol
InChI Key: QRYUKMLBZGGILM-UHFFFAOYSA-N
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Description

6-Thia-3-azabicyclo[3.2.1]octane 6,6-dioxide is a bicyclic sulfonamide derivative characterized by a seven-membered fused ring system containing nitrogen and sulfur atoms. The compound’s structure features a 3-azabicyclo[3.2.1]octane core with a sulfur atom at position 6, oxidized to a sulfone group (6,6-dioxide). This structural motif confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Key properties include a molecular formula of C₆H₁₀N₂O₂S (base form) and a molecular weight of 174.22 g/mol (calculated).

Properties

Molecular Formula

C6H11NO2S

Molecular Weight

161.22 g/mol

IUPAC Name

6λ6-thia-3-azabicyclo[3.2.1]octane 6,6-dioxide

InChI

InChI=1S/C6H11NO2S/c8-10(9)4-5-1-6(10)3-7-2-5/h5-7H,1-4H2

InChI Key

QRYUKMLBZGGILM-UHFFFAOYSA-N

Canonical SMILES

C1C2CNCC1S(=O)(=O)C2

Origin of Product

United States

Preparation Methods

Synthesis of the Bicyclic Core

The bicyclic azabicyclo[3.2.1]octane framework is typically prepared via intramolecular cyclization reactions involving nitrogen-containing precursors. A common approach involves:

  • Starting from 8-azabicyclo[3.2.1]octan-3-one derivatives.
  • Reaction with nucleophiles such as cyanide or alkylating agents to introduce substituents at the 3-position.
  • Use of controlled temperature conditions (0–35°C) to optimize yields and selectivity.

For example, a process described in patent WO1999029690 involves reacting 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one with sodium cyanide in the presence of hydrochloric acid and solvents like n-butanol or methyl tert-butyl ether, under cooling to 0°C, to form cyano-hydroxy intermediates.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature Yield (%) Notes
Cyanide addition to ketone Sodium cyanide, HCl, n-butanol or MTBE 0°C to ambient 35–72 Formation of 3-cyano-3-hydroxy intermediate
Cyclization and substitution Phosphorous oxychloride, pyridine -10°C to 80°C - Conversion to cyano-azabicyclo derivatives
Hydrogenation Pd/C catalyst, toluene, H2 gas Room temp to 50°C 85–100 Reduction of double bonds, epimer mixtures formed
Oxidation to sulfone Peracid or H2O2 (not explicitly detailed) Ambient to reflux - Sulfur oxidation to 6,6-dioxide

Research Findings and Analytical Data

  • Mass spectral data confirm molecular weights consistent with the bicyclic azabicyclo and sulfone structures (e.g., M+ at 200 for trifluoroethyl derivatives).
  • Epimeric mixtures (endo/exo) are commonly observed, with ratios depending on reaction conditions and purification methods.
  • NMR and IR spectroscopy confirm the presence of sulfone groups and bicyclic ring systems.
  • Hydrogenation steps are carefully controlled to avoid over-reduction and maintain bicyclic integrity.

Chemical Reactions Analysis

6-Thia-3-azabicyclo[3.2.1]octane 6,6-dioxide undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogen atom can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups attached to the bicyclic structure.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-Thia-3-azabicyclo[3.2.1]octane 6,6-dioxide has several scientific research applications:

Mechanism of Action

The mechanism by which 6-Thia-3-azabicyclo[3.2.1]octane 6,6-dioxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfur and nitrogen atoms in the compound can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context in which the compound is used, such as inhibiting enzyme activity or modulating receptor signaling .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) CAS Number Key Applications/Notes
6-Thia-3-azabicyclo[3.2.1]octane 6,6-dioxide Bicyclo[3.2.1]octane 6,6-dioxide sulfone 174.22 (base) 1690364-64-7 R&D potential enzyme inhibition
3-Benzyl-6λ⁶-thia-3-azabicyclo[3.2.1]octane-6,6,8-trione Bicyclo[3.2.1]octane Benzyl group, 6,6,8-trione N/A N/A Synthetic intermediate; no commercial data
6-Thia-3-azabicyclo[3.2.1]octane hydrochloride Bicyclo[3.2.1]octane Hydrochloride salt 165.68 1803603-33-9 Commercial availability; limited stability data
5-Thia-1-azabicyclo[4.2.0]octene derivatives (e.g., (6R,7R)-7-amino-3-methyl-8-oxo-...) Bicyclo[4.2.0]octene Varied substituents (e.g., methyl, oxo) ~300–560 (varies) Multiple (e.g., 103980-44-5) Antibiotics (cephalosporin analogues)

Functional and Pharmacological Differences

Bioactivity :

  • The 5-thia-1-azabicyclo[4.2.0]octene derivatives (e.g., cephalosporin analogues) exhibit broad-spectrum antibiotic activity due to β-lactam-like structures, targeting bacterial cell wall synthesis . In contrast, this compound lacks documented antimicrobial efficacy, suggesting divergent mechanistic pathways.
  • The sulfone group in 6,6-dioxide derivatives may enhance metabolic stability compared to sulfides or thioethers in related compounds .

Synthetic Utility :

  • 3-Benzyl-6λ⁶-thia-3-azabicyclo[3.2.1]octane-6,6,8-trione serves as a precursor for complex heterocycles, leveraging its trione groups for cycloaddition reactions . The 6,6-dioxide variant, however, is primarily explored for its rigid scaffold in receptor-binding studies.

Physicochemical Properties: Solubility: Hydrochloride salts (e.g., CAS 1803603-33-9) improve aqueous solubility compared to non-ionic forms, critical for in vivo applications . Stability: Sulfone derivatives (e.g., 6,6-dioxide) are less prone to oxidation than sulfide-containing analogues, enhancing shelf life .

Research Findings and Limitations

  • Pharmacopeial Forum Compounds: Compounds like (6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (CAS 103980-44-5) have well-characterized crystallinity and meet pharmacopeial standards for purity . In contrast, this compound lacks such rigorous quality control data.
  • Commercial Accessibility : While 6-Thia-3-azabicyclo[3.2.1]octane hydrochloride is available commercially (e.g., MFCD28505936), the 6,6-dioxide variant is restricted to R&D use, limiting large-scale applications .

Biological Activity

6-Thia-3-azabicyclo[3.2.1]octane 6,6-dioxide is a bicyclic compound notable for its unique structural features, which include the presence of sulfur and nitrogen atoms. This compound has garnered attention in biochemical research due to its potential biological activities and interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C8H12N2O2SC_8H_{12}N_2O_2S with a molecular weight of approximately 161.22 g/mol. The compound's structure enables it to engage in diverse chemical interactions, influencing enzyme mechanisms and protein-ligand interactions effectively.

PropertyValue
Molecular FormulaC₈H₁₂N₂O₂S
Molecular Weight161.22 g/mol
IUPAC NameThis compound
CAS Number280114-09-2

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in other interactions with target molecules. These interactions can modulate the activity and function of enzymes and receptors, making it a valuable tool in biochemical research.

Key Mechanisms:

  • Enzyme Modulation : The compound can influence enzyme activity by binding to active sites or allosteric sites, thereby altering their function.
  • Receptor Interaction : It can act as an antagonist or agonist at various receptor sites, impacting signaling pathways within cells.

Biological Applications

Research indicates that this compound has potential applications in various fields:

  • Pharmaceutical Development : Its unique structure allows it to serve as a scaffold for drug design, particularly in developing new therapeutic agents targeting specific diseases.
  • Biochemical Research : The compound is utilized in studies aiming to understand enzyme mechanisms and protein interactions.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that this compound could inhibit certain enzymes involved in metabolic pathways, showcasing its potential as a lead compound for drug development against metabolic disorders.
  • Receptor Binding Studies : Research on receptor binding affinity revealed that the compound interacts effectively with specific neurotransmitter receptors, suggesting its utility in neurological research.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its combination of sulfur and nitrogen within its bicyclic framework, granting it distinct chemical reactivity compared to structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
8-Azabicyclo[3.2.1]octaneContains nitrogen but no sulfurCore structure in tropane alkaloids
2-Azabicyclo[3.2.1]octaneSimilar bicyclic structureUsed as a precursor in carbocyclic nucleosides
8-Oxa-3-azabicyclo[3.2.1]octaneContains oxygen instead of sulfurDifferent reactivity profile due to oxygen presence
3-Thia-8-azabicyclo[3.2.1]octaneSimilar bicyclic structureFocused on different applications in organic synthesis

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